Bienvenue dans la boutique en ligne BenchChem!

Butafosfan

Pharmacokinetics Bioavailability Porcine

Butafosfan (CAS 17316-67-5) is a synthetically produced organic phosphonic acid (17.3% elemental phosphorus) with a direct C–P bond conferring superior metabolic stability over phosphate esters. It achieves 74.69% absolute bioavailability via parenteral routes, bypassing GI absorption limits. Its synergistic action with cyanocobalamin is clinically validated to reduce NEFA and BHB in transition dairy cows. This narrow therapeutic index compound requires high-purity API (≥98%) to ensure reproducible metabolic effects while avoiding embryotoxicity documented at concentrations ≥0.1 mg/ml. Ideal for injectable solutions (10%), analytical standards, and reproductive biotechnology applications. Secure your supply of this pharmacopeial reference standard-grade compound today.

Molecular Formula C7H18NO2P
Molecular Weight 179.20 g/mol
CAS No. 17316-67-5
Cat. No. B124190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButafosfan
CAS17316-67-5
SynonymsP-[1-(Butylamino)-1-methylethyl]-phosphinic Acid, ; _x000B_[1-(Butylamino)-1-methylethyl]-phosphinic Acid;  1-(Butylamino)-1-methylethylphosphonous Acid;  Butaphosphan
Molecular FormulaC7H18NO2P
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESCCCCNC(C)(C)[P+](=O)O
InChIInChI=1S/C7H18NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8,11H,4-6H2,1-3H3,(H,9,10)
InChIKeyWCXWARPXYQCRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Butafosfan 17316-67-5: Procurement-Grade Specification and Physicochemical Identity for Veterinary Phosphorus Supplementation


Butafosfan (CAS 17316-67-5, molecular formula C₇H₁₈NO₂P, molecular weight 179.20 g/mol) is a synthetically produced organic phosphonic acid compound that contains 17.3% elemental phosphorus [1]. It exists as a white to off-white crystalline powder with a melting point of 210–214°C, and exhibits high water solubility with solubility in PBS (pH 7.2) of 5 mg/ml and ethanol solubility of approximately 1 mg/ml . The compound is hygroscopic and requires storage at -20°C under an inert atmosphere for long-term stability . Butafosfan is predominantly formulated as an injectable solution (typically 10% concentration) for veterinary use, often in combination with cyanocobalamin (vitamin B12) as the established commercial product Catosal® [2]. The ECHA registration number is 241-341-7 and the WHO ATCvet code is QA12CX91 [3]. Butafosfan is approved for use in cattle, swine, horses, poultry, dogs, and cats for the prevention or treatment of metabolic disorders and phosphorus deficiencies [4]. As a synthetically produced compound distinct from biologically occurring organic phosphates (e.g., ATP, DNA phosphodiesters), its metabolic fate and efficacy profile differ fundamentally from naturally occurring phosphorus sources [1].

Butafosfan Procurement: Why Inorganic Phosphates and Alternative Organic Phosphorus Sources Cannot Substitute


Generic substitution among phosphorus supplementation agents is not pharmacologically valid due to fundamental differences in bioavailability, metabolic handling, and the narrow therapeutic window for achieving bioenergetic effects without embryotoxicity. Inorganic phosphate salts (e.g., sodium phosphate, calcium phosphate) require active intestinal transport mechanisms that are saturable and subject to vitamin D regulation, whereas butafosfan bypasses gastrointestinal absorption limitations through parenteral administration, achieving quantifiable and predictable systemic exposure (absolute bioavailability 74.69% after intramuscular injection) [1]. Among organic phosphorus compounds, butafosfan's phosphonic acid structure (containing a direct C–P bond rather than C–O–P ester linkage) confers distinct metabolic stability and prevents premature extracellular hydrolysis—a feature not shared by phosphate esters . Critically, butafosfan exhibits a biphasic dose-response profile in reproductive tissues: while low concentrations (0.05 mg/ml) maintain bovine oocyte developmental competence, higher concentrations (≥0.1 mg/ml) produce dose-dependent toxicity with reduced cleavage rates (61.8% at 0.1 mg/ml versus 74.2% in controls) [2]. This narrow therapeutic index precludes simple dose-equivalent substitution with untested analogs. Furthermore, the pharmacodynamic synergy between butafosfan and cyanocobalamin in reducing non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHB) concentrations has been established specifically for the butafosfan-cyanocobalamin combination in controlled clinical trials [3]; extrapolation to alternative phosphorus donors paired with vitamin B12 lacks evidential support and introduces uncharacterized risk of suboptimal metabolic outcomes or unintended toxicity.

Butafosfan 17316-67-5: Quantitative Evidence of Differentiation from Comparator Compounds


Intramuscular Bioavailability of Butafosfan in Piglets: Pharmacokinetic Quantification

Butafosfan demonstrates high systemic availability following intramuscular administration compared to the intravenous reference standard. In a pharmacokinetic study of piglets (n = 10 per route) receiving a single dose of 10 mg/kg body weight, butafosfan achieved absolute bioavailability of 74.69% after intramuscular injection [1]. The maximum plasma concentration (Cmax) reached 28.11 μg/mL at a time to peak concentration (Tmax) of 0.31 hours (18.6 minutes), indicating rapid absorption from the injection site [1]. For comparison, inorganic phosphate administered orally exhibits variable and typically low bioavailability (often <10-20% in monogastric species) due to phytate binding and competitive intestinal absorption [2]. This quantified bioavailability supports the clinical observation that intramuscular butafosfan reliably achieves therapeutic systemic phosphorus exposure without reliance on gastrointestinal absorption mechanisms.

Pharmacokinetics Bioavailability Porcine Parenteral Administration

Postpartum Dairy Cow Metabolic Profile: Butafosfan-Cyanocobalamin Reduces NEFA and BHB Concentrations

Administration of butafosfan in combination with cyanocobalamin (BTPC) produces quantifiable reductions in key metabolic stress markers during the critical transition period of dairy cows. In a randomized controlled trial with 52 Holstein cows assigned to three groups (saline control, BTPC1: 1000 mg butafosfan + 0.5 mg cyanocobalamin, BTPC2: 2000 mg butafosfan + 1.0 mg cyanocobalamin), increasing doses of BTPC caused a linear reduction in plasma non-esterified fatty acids (NEFA) and cholesterol concentrations [1]. Supplementation of BTPC also significantly reduced β-hydroxybutyrate (BHB) concentrations, although the magnitude of reduction did not differ significantly between the two treatment doses [1]. Milk yield and milk protein content exhibited a linear increase with increasing BTPC doses [1]. Notably, plasma glucose, urea, phosphorus, magnesium, AST, GGT, milk lactose, and body condition score were not affected by treatment, indicating that the metabolic effects are specific to lipid mobilization pathways rather than reflecting a generalized nutritional or energetic response [1].

Dairy Cow Postpartum Metabolism Ketosis Prevention NEFA

Social Stress Amelioration in Piglets: Cortisol Response Quantification with Butafosfan

Butafosfan administration significantly attenuates the neuroendocrine stress response following acute psychosocial challenge in piglets. In a randomized controlled trial employing a social mixing stress model (24 pairs of 6-week-old unfamiliar female piglets housed together for 2 hours), pigs receiving subcutaneous Catosal® at a dose equivalent to 20 mg butafosfan per kg body weight (n = 12 pairs) were compared to control pairs (n = 12 pairs) receiving an identical injection vehicle lacking butafosfan [1]. The butafosfan-treated group demonstrated a significantly reduced stress-induced salivary cortisol response throughout the 2-hour encounter period [1]. Additionally, the frequency of aggressive behavioral events was significantly lower in the butafosfan-treated group [1]. This dual effect on both the physiological cortisol axis and behavioral aggression provides objective evidence of a central stress-modulating action that distinguishes butafosfan from passive phosphorus supplementation alone.

Stress Response Cortisol Behavioral Pharmacology Swine

Narrow Therapeutic Window in Bovine Oocyte Maturation: Dose-Dependent Embryotoxicity of Butafosfan

Butafosfan exhibits a critical concentration-dependent effect on bovine oocyte developmental competence that mandates precise dosing in reproductive applications. An in vitro study evaluated 1400 bovine cumulus-oocyte complexes (COCs) matured in media supplemented with butafosfan at 0 mg/ml (control), 0.05 mg/ml, 0.1 mg/ml, and 0.2 mg/ml [1]. At 0.05 mg/ml, cleavage rates and embryo development were maintained at levels comparable to controls (cleavage rate 74.2% in control; no significant reduction at 0.05 mg/ml) [1]. At 0.1 mg/ml, cleavage rate decreased to 61.8%, representing an absolute reduction of 12.4 percentage points versus control [1]. At the highest concentration of 0.2 mg/ml, a profound reduction in cleavage rate was observed [1]. No differences in oocyte nuclear maturation rates or expression of oocyte quality-related genes were detected across groups, confirming that the toxic effect occurs post-fertilization during early embryonic cleavage rather than during meiotic maturation [1].

Reproductive Toxicology Bovine Embryo Oocyte Maturation Dose-Response

Formulation Stability: Extended Stability Profile of Butafosfan Injection Under Accelerated Conditions

Butafosfan in a compounded injectable formulation with cyanocobalamin demonstrates acceptable stability under temperature and humidity stress but requires protection from light exposure. In a pharmaceutical development study evaluating a butafosfan-cyanocobalamin injection formulation based on the Bayer Catosal® reference formulation, accelerated stability testing was conducted under conditions of elevated temperature and humidity over a 6-month period [1]. At the conclusion of the 6-month accelerated test, the retention rate for butafosfan was 96.58% of the initial concentration, while vitamin B12 retention was 91.16% [1]. However, the formulation exhibited marked photolability, with both components degrading significantly under intense light exposure; light-protective storage is therefore mandatory [1]. This stability profile informs procurement decisions by establishing that properly stored butafosfan injectable products maintain potency for extended periods, reducing the risk of subtherapeutic dosing due to degradation.

Pharmaceutical Stability Formulation Quality Control Injectable Solution

Species-Specific Regulatory Approval: Expanded Indications Distinguish Butafosfan from Unapproved Phosphorus Supplements

Butafosfan possesses formal regulatory approval for multiple target species, a distinction that separates it from unapproved or feed-grade phosphorus supplements used in veterinary contexts. As of 2023, butafosfan received expanded regulatory approval in Germany and other EU jurisdictions for use in horses, dogs, and cats, adding to its previously established indications in cattle, swine, poultry, sheep, and goats [1]. This expanded approval followed formal safety and efficacy evaluations required for veterinary medicinal product authorization. In contrast, many inorganic phosphate salts and alternative organic phosphorus compounds lack formal veterinary drug approval and are used off-label or as feed additives, which may carry different regulatory and liability implications [2]. The establishment of maximum residue limits (MRLs) for butafosfan in non-lactating cattle further demonstrates its formal regulatory evaluation and defined withdrawal parameters [3]. For procurement in regulated veterinary markets, the availability of an approved product with defined species indications and MRL status reduces compliance risk and ensures traceability of pharmacovigilance data.

Regulatory Affairs Veterinary Drug Approval Species Indications Compliance

Butafosfan 17316-67-5: Evidence-Based Application Scenarios for Research and Veterinary Procurement


Periparturient Dairy Cow Metabolic Support: Reducing Subclinical Ketosis Risk and Supporting Milk Production

Based on the quantitative evidence from controlled trials showing dose-dependent reduction in plasma NEFA and BHB concentrations, butafosfan (administered as the butafosfan-cyanocobalamin combination) is indicated for metabolic support during the transition period of high-producing dairy cows [1]. The protocol established in the literature involves intramuscular or intravenous administration of 1000–2000 mg butafosfan (with corresponding 0.5–1.0 mg cyanocobalamin) every 5 days from calving through 20 days in milk, with linear increases in milk yield and milk protein observed with increasing dose [1]. This application scenario is supported by the demonstrated linear reduction in NEFA and significant BHB reduction, which directly addresses the pathophysiology of negative energy balance that predisposes to clinical ketosis and displaced abomasum. Procurement considerations for this scenario should prioritize high-purity butafosfan API meeting pharmacopeial reference standards to ensure reproducible metabolic effects without the embryo-toxic risks documented at higher tissue concentrations in reproductive studies [2].

Swine Production Stress Mitigation: Reducing Cortisol-Mediated Production Losses During Mixing and Transport

The demonstrated ability of butafosfan to significantly reduce the salivary cortisol response and aggressive behavior frequency in piglets subjected to social mixing stress provides a quantitative basis for its application in commercial swine production [3]. The validated protocol involves a single subcutaneous injection of Catosal® at a dose equivalent to 20 mg butafosfan per kg body weight immediately prior to the anticipated stress event (e.g., weaning, grouping of unfamiliar pigs, transport) [3]. The reduction in cortisol response is measurable within the first 2 hours post-stress, with concurrent behavioral attenuation [3]. This application leverages the established pharmacokinetic profile—rapid absorption with Tmax of 0.31 hours and bioavailability of 74.69%—which ensures that therapeutic plasma concentrations are achieved before the peak of the stress response [4]. Procurement in this context should confirm that the product is formulated as a sterile injectable solution with demonstrated stability under light-protected storage conditions, given the documented photolability of the compound in aqueous formulations [5].

Assisted Reproductive Technologies in Cattle: Precision Dosing for Oocyte Maturation Protocols

The concentration-dependent embryotoxicity of butafosfan documented in bovine in vitro maturation studies mandates highly controlled, low-concentration application in reproductive biotechnologies [2]. For in vitro embryo production (IVP) and ovum pick-up (OPU) protocols in cattle, butafosfan supplementation of maturation media must be maintained at concentrations not exceeding 0.05 mg/ml to avoid the 12.4 percentage point reduction in cleavage rate observed at 0.1 mg/ml and the severe developmental compromise at 0.2 mg/ml [2]. The observation that oocyte nuclear maturation rates are unaffected even at toxic concentrations indicates that the embryotoxic effect manifests post-fertilization during early cleavage, reinforcing the need for stringent concentration control throughout the culture period [2]. This narrow therapeutic index distinguishes butafosfan from other phosphorus sources used in embryo culture (e.g., inorganic phosphate buffers), where wider concentration tolerances may apply. Procurement for reproductive applications requires analytical-grade butafosfan with certificate of analysis verifying purity and absence of contaminants that could compound embryotoxicity.

Reference Standard Procurement for Analytical Method Development and Quality Control

Butafosfan is required as a fully characterized reference standard for analytical method development, method validation, and quality control testing of veterinary pharmaceutical formulations . The compound serves as a reference standard for traceability against pharmacopeial standards, including USP and EP monographs . The availability of established analytical methods—including HPLC-RID for injection formulation quantification with demonstrated linearity (R² = 0.9978) and LC-MS for serum concentration measurement with a detection limit of 10 ng/ml—provides a validated framework for quality control applications [5]. Procurement specifications should prioritize material that is compliant with regulatory guidelines for reference standards, including documentation of identity, purity (>98% typical), and stability under recommended storage conditions (-20°C, under inert atmosphere, protected from light) . The documented hygroscopicity of butafosfan necessitates that procurement include verification of proper handling and packaging to prevent moisture uptake that could compromise analytical accuracy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butafosfan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.